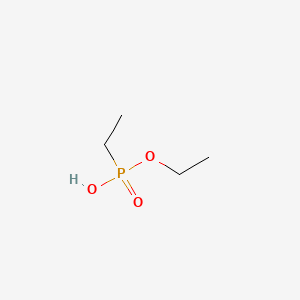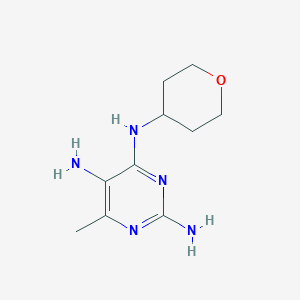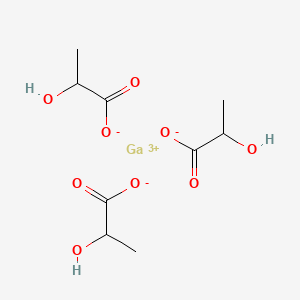
Gallium trilactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium trilactate is a coordination compound formed by the combination of gallium ions and lactate ligands. Gallium, a post-transition metal, is known for its unique properties, such as its ability to remain in a liquid state near room temperature. Lactate, on the other hand, is a byproduct of anaerobic metabolism and is commonly found in various biological systems. The combination of these two components results in a compound with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gallium trilactate can be synthesized through the reaction of gallium salts, such as gallium nitrate or gallium chloride, with lactic acid. The reaction typically occurs in an aqueous medium, where the gallium ions coordinate with the lactate ions to form the desired compound. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves the use of high-purity gallium salts and lactic acid. The reaction is carried out in large-scale reactors under controlled conditions to ensure consistent quality and yield. The resulting product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Gallium trilactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gallium oxide and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield gallium metal and lactate ions.
Substitution: this compound can participate in substitution reactions where the lactate ligands are replaced by other ligands, such as halides or phosphates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid or sodium phosphate can facilitate substitution reactions.
Major Products
Oxidation: Gallium oxide and various organic oxidation products.
Reduction: Gallium metal and lactate ions.
Substitution: Gallium halides or gallium phosphates, depending on the substituting ligand.
Scientific Research Applications
Gallium trilactate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other gallium compounds.
Biology: Studied for its potential antimicrobial properties and its ability to interfere with bacterial iron metabolism.
Medicine: Investigated for its potential use in cancer treatment due to its ability to mimic iron and disrupt cellular processes in cancer cells.
Industry: Utilized in the production of semiconductors and other electronic components due to its unique properties.
Mechanism of Action
The mechanism of action of gallium trilactate involves its ability to mimic iron in biological systems. Gallium ions can replace iron in various enzymes and proteins, disrupting their normal function. This can lead to the inhibition of bacterial growth and the induction of apoptosis in cancer cells. The compound’s ability to interfere with iron metabolism makes it a promising candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- Gallium nitrate
- Gallium chloride
- Gallium citrate
- Gallium maltolate
Uniqueness
Gallium trilactate is unique due to its combination of gallium and lactate, which imparts specific chemical and biological properties. Unlike other gallium compounds, this compound has shown potential in disrupting bacterial iron metabolism and inducing apoptosis in cancer cells, making it a valuable compound for further research and development.
Properties
CAS No. |
25850-52-6 |
|---|---|
Molecular Formula |
C9H15GaO9 |
Molecular Weight |
336.93 g/mol |
IUPAC Name |
gallium;2-hydroxypropanoate |
InChI |
InChI=1S/3C3H6O3.Ga/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
InChI Key |
BESJNOQLGUOPSI-UHFFFAOYSA-K |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ga+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


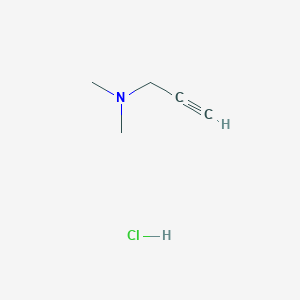


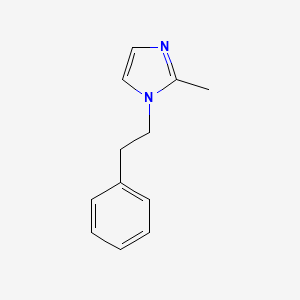
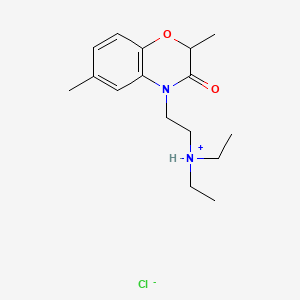
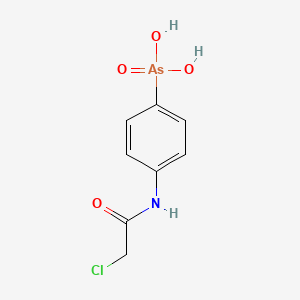
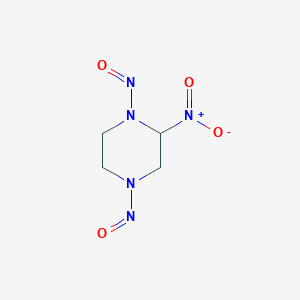
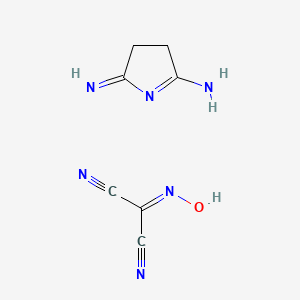
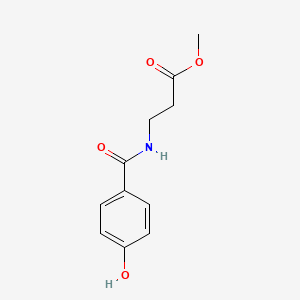
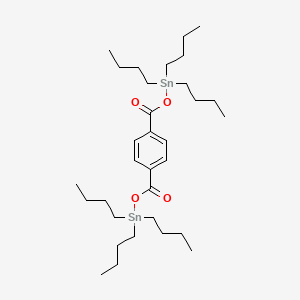

![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
